2,5-Dimethylfuran-3-carbohydrazide
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Overview
Description
- CC-90011, chemically known as ®-2-(4-amino-7-fluoroquinolin-3-yl)acetic acid, is an acetic acid derivative.
- It functions by inhibiting specific signaling pathways, thereby blocking tumor cell growth and proliferation. Its potential antitumor activity makes it an interesting compound for further investigation.
Preparation Methods
- CC-90011 can be synthesized using organic synthetic methods.
- Unfortunately, specific synthetic routes and reaction conditions are not readily available in the literature.
Chemical Reactions Analysis
- CC-90011 undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain undisclosed.
- Major products formed from these reactions are not explicitly documented.
Scientific Research Applications
- CC-90011 has been studied extensively for its potential applications in various fields:
Chemistry: As an inhibitor of lysine-specific demethylase-1 (LSD1), it impacts epigenetic regulation.
Biology: Its effects on cellular differentiation markers have been investigated.
Medicine: CC-90011 shows promise in treating acute myeloid leukemia (AML) and small cell lung cancer (SCLC).
Mechanism of Action
- CC-90011 exerts its effects by inhibiting LSD1.
- Molecular targets and pathways involved in its action are still being explored.
Comparison with Similar Compounds
- CC-90011 belongs to a class of reversible LSD1 inhibitors.
- Other similar compounds include SP-2577, which is also in clinical trials for solid tumors .
Properties
IUPAC Name |
2,5-dimethylfuran-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-3-6(5(2)11-4)7(10)9-8/h3H,8H2,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBKLMAOOHWVLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24825026 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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